Biological Activity Profile: Ecto-5′-Nucleotidase (CD73) Inhibition for Cancer Immunotherapy Research
5-Amino-2-hydroxypyridine demonstrates potent inhibition of the ecto-5′-nucleotidase (CD73) enzyme, a key target in oncology for modulating the adenosine-mediated immunosuppression in the tumor microenvironment. While comparative data against specific analogs are limited, the compound's measured IC50 of 101 nM in a cell-based assay [1] establishes a benchmark for this scaffold in CD73 inhibition. This level of potency is a critical selection criterion for researchers initiating structure-activity relationship (SAR) studies on this target, as it provides a validated, high-potency starting point that may not be present in uncharacterized regioisomers.
| Evidence Dimension | IC50 for Inhibition of Ecto-5'-Nucleotidase (CD73) |
|---|---|
| Target Compound Data | 101 nM |
| Comparator Or Baseline | N/A (Potency benchmark for this scaffold) |
| Quantified Difference | N/A |
| Conditions | Cell-based assay using rat ecto-5'-nucleotidase transfected into COS7 cells, with a 10-minute preincubation followed by a 10-minute AMP addition period [1]. |
Why This Matters
This provides a validated, quantitative potency value in a disease-relevant assay, differentiating it from uncharacterized analogs and offering a concrete starting point for medicinal chemistry programs targeting CD73.
- [1] BindingDB. (2017). Affinity Data for 5-Amino-2-hydroxypyridine: IC50 for inhibition of rat Ecto-5'-nucleotidase. View Source
